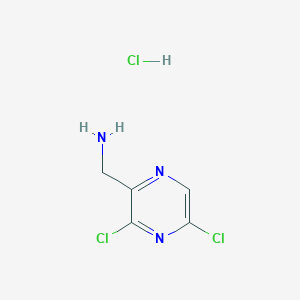
(5-ethoxypyrimidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-ethoxypyrimidin-2-yl)methanol, also known as EPM, is a synthetic compound that has recently gained attention due to its potential applications in scientific research. This compound is a derivative of the pyrimidine family, which is a heterocyclic aromatic compound containing four carbon and two nitrogen atoms in a six-membered ring. EPM has a wide range of applications in scientific research, including biochemical and physiological effects, synthesis methods, and its mechanism of action.
Applications De Recherche Scientifique
(5-ethoxypyrimidin-2-yl)methanol has a wide range of applications in scientific research. It has been used to study the structure of proteins, as well as the mechanisms of action of drugs. Additionally, (5-ethoxypyrimidin-2-yl)methanol has been used to study the effects of oxidative stress on cells. Furthermore, it has been used to study the effects of environmental pollutants on cells and to develop new drugs.
Mécanisme D'action
The mechanism of action of (5-ethoxypyrimidin-2-yl)methanol is not completely understood. However, it is believed that (5-ethoxypyrimidin-2-yl)methanol binds to certain proteins and enzymes in the body, which then leads to changes in the biochemical and physiological processes of the cell. Additionally, (5-ethoxypyrimidin-2-yl)methanol has been shown to inhibit certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
(5-ethoxypyrimidin-2-yl)methanol has been shown to have a wide range of biochemical and physiological effects. In particular, (5-ethoxypyrimidin-2-yl)methanol has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, (5-ethoxypyrimidin-2-yl)methanol has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress. Furthermore, (5-ethoxypyrimidin-2-yl)methanol has been shown to have anti-diabetic effects, which may be due to its ability to reduce insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
(5-ethoxypyrimidin-2-yl)methanol has several advantages for lab experiments. First, it is relatively easy to synthesize and is available commercially. Second, it has a wide range of applications in scientific research. Third, it is relatively safe to use in laboratory experiments. However, there are some limitations to (5-ethoxypyrimidin-2-yl)methanol. For example, it is not soluble in water, so it must be dissolved in a solvent such as ethanol or dimethyl sulfoxide. Additionally, it is not stable in light, so it must be stored in a dark place.
Orientations Futures
There are a number of potential future directions for (5-ethoxypyrimidin-2-yl)methanol. First, further research is needed to better understand its mechanism of action. Second, further research is needed to better understand its biochemical and physiological effects. Third, further research is needed to develop new drugs based on (5-ethoxypyrimidin-2-yl)methanol. Fourth, further research is needed to develop new methods for synthesizing (5-ethoxypyrimidin-2-yl)methanol. Finally, further research is needed to explore the potential applications of (5-ethoxypyrimidin-2-yl)methanol in other areas, such as the pharmaceutical industry.
Méthodes De Synthèse
The synthesis of (5-ethoxypyrimidin-2-yl)methanol is a relatively simple process that can be accomplished in a few steps. It starts with the reaction of ethyl acetate with pyrimidine, which is then followed by the addition of methanol. This reaction yields the desired product, (5-ethoxypyrimidin-2-yl)methanol. The reaction is usually carried out in aqueous solution at room temperature. In addition, the reaction can be catalyzed by a variety of catalysts, such as copper (II) chloride, zinc (II) chloride, and potassium carbonate.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-ethoxypyrimidin-2-yl)methanol involves the conversion of ethyl cyanoacetate to 5-ethoxypyrimidine-2-carboxylic acid, which is then reduced to (5-ethoxypyrimidin-2-yl)methanol.", "Starting Materials": [ "Ethyl cyanoacetate", "Hydrogen gas", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with sodium hydroxide and acetic acid to form 5-ethoxypyrimidine-2-carboxylic acid.", "Step 2: 5-ethoxypyrimidine-2-carboxylic acid is reduced with sodium borohydride and hydrogen gas to form (5-ethoxypyrimidin-2-yl)methanol.", "Step 3: The product is purified by recrystallization from methanol and water." ] } | |
Numéro CAS |
2680528-29-2 |
Nom du produit |
(5-ethoxypyrimidin-2-yl)methanol |
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



